molecular formula C11H13IO4 B13017901 Ethyl 2-iodo-4,6-dimethoxybenzoate

Ethyl 2-iodo-4,6-dimethoxybenzoate

Cat. No.: B13017901
M. Wt: 336.12 g/mol
InChI Key: ITNMHABDETYKGO-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-4,6-dimethoxybenzoate is an organic compound with the molecular formula C11H13IO4 It is a derivative of benzoic acid, characterized by the presence of iodine and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-iodo-4,6-dimethoxybenzoate typically involves the iodination of 2,4,6-trimethoxybenzoic acid followed by esterification. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the aromatic ring. The resulting iodinated product is then esterified using ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-iodo-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, typically using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN), dimethyl sulfoxide (DMSO) as solvent.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2).

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Major Products:

Scientific Research Applications

Ethyl 2-iodo-4,6-dimethoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4,6-dimethoxybenzoate involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The presence of iodine and methoxy groups can influence its reactivity and binding affinity, making it a valuable tool in studying molecular interactions and pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-iodo-4,6-dimethoxybenzoate is unique due to the presence of both iodine and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthetic chemistry and biological research. Its ability to undergo various chemical transformations makes it a versatile compound in the development of new materials and pharmaceuticals .

Biological Activity

Ethyl 2-iodo-4,6-dimethoxybenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC11H13IO4
Molecular Weight336.12 g/mol
IUPAC NameThis compound
InChIInChI=1S/C11H13IO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3
Canonical SMILESCCOC(=O)C1=C(C(=C(C=C1)OC)OC)I

The presence of iodine in the structure enhances its reactivity compared to other halogenated compounds, making it a valuable candidate for various biological applications.

Biological Activity

This compound has been investigated for several biological activities:

  • Anticancer Properties : Research indicates that this compound exhibits potential anticancer effects. It has been shown to interact with cellular pathways associated with tumor growth and proliferation. For instance, studies have demonstrated its ability to inhibit specific cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory activity. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This aspect is particularly relevant in the context of increasing antibiotic resistance.

The biological activity of this compound is largely attributed to its interaction with specific biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in cancer cells.
  • Receptor Modulation : It has been suggested that this compound can bind to certain receptors, altering their signaling pathways and contributing to its therapeutic effects.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : A study published by MDPI demonstrated that derivatives of ethyl 2-iodo compounds exhibited significant cytotoxicity against various cancer cell lines (e.g., A549 lung cancer cells). The study highlighted the compound's ability to induce apoptosis through caspase activation .
  • In Vivo Studies : Animal models have shown promising results where treatment with ethyl 2-iodo derivatives led to reduced tumor size and improved survival rates in xenograft models .
  • Mechanistic Insights : Further investigations revealed that the compound could influence gene expression related to apoptosis and cell cycle regulation, providing insights into its mechanism of action .

Properties

Molecular Formula

C11H13IO4

Molecular Weight

336.12 g/mol

IUPAC Name

ethyl 2-iodo-4,6-dimethoxybenzoate

InChI

InChI=1S/C11H13IO4/c1-4-16-11(13)10-8(12)5-7(14-2)6-9(10)15-3/h5-6H,4H2,1-3H3

InChI Key

ITNMHABDETYKGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1I)OC)OC

Origin of Product

United States

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